N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
“N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide” is a complex organic compound. It contains an indole ring, which is a common structure in many biologically active compounds . The compound also includes a sulfonyl group attached to a fluorobenzyl group, and an acetamide group attached to an ethoxyphenyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the sulfonyl and fluorobenzyl groups, and the acetamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The indole ring, for example, is known to undergo electrophilic substitution reactions . The sulfonyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the indole ring could contribute to its aromaticity . The sulfonyl and fluorobenzyl groups could influence its solubility and reactivity.Scientific Research Applications
Synthesis and Application in Carbohydrate Chemistry
The use of sulfonyl groups in protecting hydroxyl groups has been explored for carbohydrate chemistry. Spjut, Qian, and Elofsson (2010) developed a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for this purpose, demonstrating its utility in protecting 4-fluorobenzyl alcohol with high yield and its application in synthesizing complex carbohydrates like 6-aminohexyl galabioside Spjut, Qian, & Elofsson, 2010.
Antiallergic Agents
Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, identifying compounds with significant antiallergic potency. Among these, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide demonstrated exceptional antiallergic activity, highlighting the therapeutic potential of these sulfonamide derivatives Menciu et al., 1999.
Novel Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) explored pyrazole-acetamide derivatives for their coordination with Co(II) and Cu(II) ions, resulting in complexes that exhibit significant antioxidant activity. This research underscores the potential of acetamide derivatives in developing compounds with desirable biological activities Chkirate et al., 2019.
Enzyme Inhibitory Activities and Synthetic Approaches
Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds, evaluating their inhibition potential against key enzymes. This study illuminates the diverse synthetic approaches and potential pharmacological applications of sulfonamide derivatives Virk et al., 2018.
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435, highlighting a method relevant to the synthesis of antimalarial drugs. This research provides insights into enzymatic methods for selective acetylation, a key step in synthesizing various pharmaceutical compounds Magadum & Yadav, 2018.
Future Directions
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4S/c1-2-32-20-13-11-19(12-14-20)27-25(29)16-28-15-24(21-8-4-6-10-23(21)28)33(30,31)17-18-7-3-5-9-22(18)26/h3-15H,2,16-17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSGOKAOJIWJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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